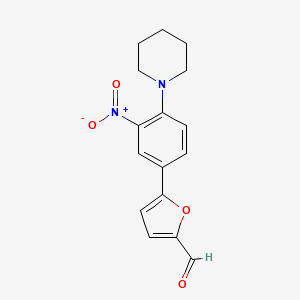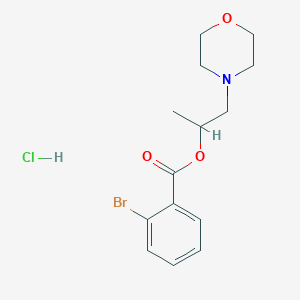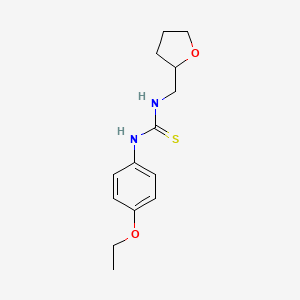![molecular formula C25H37N3O5 B3972580 3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one;oxalic acid](/img/structure/B3972580.png)
3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one;oxalic acid
Descripción general
Descripción
3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one; oxalic acid is a complex organic compound that features a cyclopentyl group, a phenylpiperazine moiety, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Phenylpiperazine Moiety: This often involves the reaction of phenylhydrazine with appropriate reagents to form the piperazine ring.
Coupling Reactions: The final step involves coupling the cyclopentyl group with the piperidine and piperazine moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the piperidine/piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and neurotransmitter modulation.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
Piperidine Derivatives: Compounds like piperine and evodiamine, which also feature piperidine rings and have various pharmacological activities.
Uniqueness
3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one is unique due to its specific combination of cyclopentyl, piperidine, and phenylpiperazine groups, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
3-cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O.C2H2O4/c27-23(11-10-20-6-4-5-7-20)26-14-12-22(13-15-26)25-18-16-24(17-19-25)21-8-2-1-3-9-21;3-1(4)2(5)6/h1-3,8-9,20,22H,4-7,10-19H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYNHBFGIFGYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxopiperidine-3-carboxamide](/img/structure/B3972507.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3972518.png)

![2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B3972536.png)
![5-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B3972547.png)
![1-(4-chlorophenyl)-N-{[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3972556.png)
![1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3972562.png)
![6-[(4-Ethoxycarbonylphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B3972573.png)


![4-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B3972605.png)
![methyl 4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)benzoate](/img/structure/B3972612.png)

